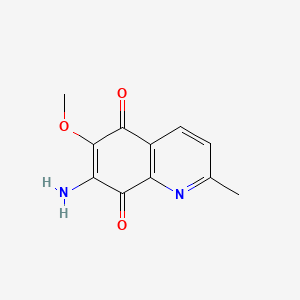

7-Amino-6-methoxy-2-methyl-5,8-quinolinedione

CAS No.: 61895-38-3

Cat. No.: VC17151695

Molecular Formula: C11H10N2O3

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61895-38-3 |

|---|---|

| Molecular Formula | C11H10N2O3 |

| Molecular Weight | 218.21 g/mol |

| IUPAC Name | 7-amino-6-methoxy-2-methylquinoline-5,8-dione |

| Standard InChI | InChI=1S/C11H10N2O3/c1-5-3-4-6-8(13-5)10(15)7(12)11(16-2)9(6)14/h3-4H,12H2,1-2H3 |

| Standard InChI Key | FKAAKWCKLUDXOB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC2=C(C=C1)C(=O)C(=C(C2=O)N)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 7-amino-6-methoxy-2-methylquinoline-5,8-dione, reflects its substitution pattern on the quinoline backbone. Key structural attributes include:

-

Quinoline Core: A bicyclic system comprising a benzene ring fused to a pyridine ring.

-

Ketone Groups: Oxo substituents at positions 5 and 8, which confer electrophilic reactivity .

-

Amino Group: A primary amine at position 7, enabling hydrogen bonding and nucleophilic interactions.

-

Methoxy Group: A methoxy substituent at position 6, enhancing solubility and modulating electronic effects.

-

Methyl Group: A methyl group at position 2, contributing to steric and hydrophobic properties .

The canonical SMILES representation (CC1=NC2=C(C=C1)C(=O)C(=C(C2=O)N)OC) and InChIKey (FKAAKWCKLUDXOB-UHFFFAOYSA-N) provide unambiguous identifiers for computational and database applications .

Comparative Structural Analysis

The compound’s activity is influenced by its substitution pattern relative to other quinolinediones:

This comparative analysis highlights how peripheral modifications alter bioactivity and physicochemical behavior .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of 7-amino-6-methoxy-2-methyl-5,8-quinolinedione typically involves multi-step reactions starting from 8-hydroxyquinoline precursors . Key steps include:

-

Halogenation: Introduction of halogen atoms at positions 6 and 7 using phosphorus oxychloride (POCl) or bromine (Br) .

-

Nucleophilic Substitution: Replacement of halogens with amino groups using ammonia or amines. Solvent choice critically influences regioselectivity:

-

Methylation: Introduction of the methoxy group via reaction with methyl iodide (CHI) in the presence of a base like potassium carbonate (KCO).

Catalysts such as cerium(III) chloride (CeCl) or nickel(II) chloride (NiCl) enhance reaction efficiency and selectivity .

Analytical Characterization

Modern techniques confirm structural integrity:

-

NMR Spectroscopy: and NMR resolve substituent environments and verify regiochemistry.

-

Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (218.21 g/mol) and fragmentation patterns .

-

X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks, though data for this specific derivative remain unpublished.

Physicochemical Properties

Stability and Reactivity

The quinone moiety renders the compound susceptible to redox reactions, particularly in the presence of cellular reductases like NAD[P]H-quinone oxidoreductase 1 (NQO1) . The amino group participates in acid-base equilibria (pKa ~9.5), influencing solubility across physiological pH ranges.

Solubility and Partitioning

-

Aqueous Solubility: Moderate solubility in water (~1.2 mg/mL at 25°C), enhanced by methoxy and amino groups.

-

Lipophilicity: LogP ≈1.8, indicating balanced hydrophilicity-lipophilicity for membrane permeability .

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 218.21 g/mol | HRMS |

| logP | 1.8 | Computational prediction |

| Aqueous Solubility | 1.2 mg/mL | Experimental |

Biological Activities and Mechanisms

Antimicrobial Activity

The quinone scaffold confers broad-spectrum activity:

-

Antibacterial: MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Antifungal: Inhibition of Candida albicans hyphal growth at sub-micromolar concentrations .

Applications in Medicinal Chemistry

Drug Development

The compound serves as a lead structure for optimizing:

-

Selectivity: Targeting cancer-specific NQO1 overexpression .

-

Bioavailability: Prodrug strategies to enhance oral absorption.

-

Combination Therapies: Synergy with checkpoint inhibitors or DNA-damaging agents .

Chemical Biology Tools

-

Fluorescent Probes: Quinone redox cycling enables ROS detection in live cells .

-

Enzyme Inhibitors: Structure-based design of kinase or protease inhibitors.

Future Research Directions

Mechanistic Studies

-

Characterize metabolic pathways and detoxification mechanisms.

Preclinical Optimization

-

Formulation Development: Nanoencapsulation to improve pharmacokinetics.

-

Toxicology Profiling: Assess genotoxicity and organ-specific liabilities .

Clinical Translation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume